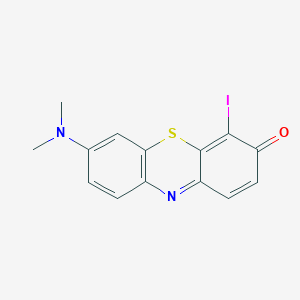
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, characterized by the presence of a dimethylamino group and an iodine atom, exhibits unique chemical properties that make it valuable for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one typically involves multiple steps, starting from readily available precursors. One common method includes the iodination of 7-(Dimethylamino)-3H-phenothiazin-3-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reagents is carefully controlled to ensure environmental and economic efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one has several scientific research applications:
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins, making it a candidate for studying molecular recognition processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It also interacts with various enzymes and receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to cross cell membranes, facilitating its intracellular effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene Blue: Another phenothiazine derivative used as a dye and in medical applications.
Toluidine Blue: Similar in structure and used as a biological stain.
Dimethylmethylene Blue: Used in histology and cytology for staining purposes.
Uniqueness
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials with unique optical properties.
Eigenschaften
CAS-Nummer |
195193-88-5 |
|---|---|
Molekularformel |
C14H11IN2OS |
Molekulargewicht |
382.22 g/mol |
IUPAC-Name |
7-(dimethylamino)-4-iodophenothiazin-3-one |
InChI |
InChI=1S/C14H11IN2OS/c1-17(2)8-3-4-9-12(7-8)19-14-10(16-9)5-6-11(18)13(14)15/h3-7H,1-2H3 |
InChI-Schlüssel |
PWTHTNNPBKTNMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C(=C3S2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


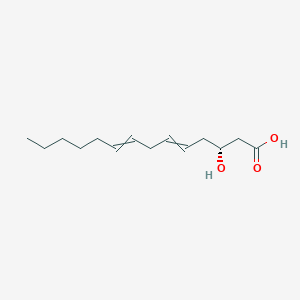
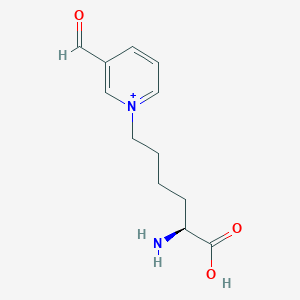
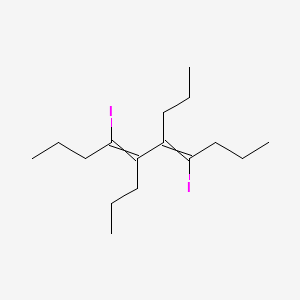
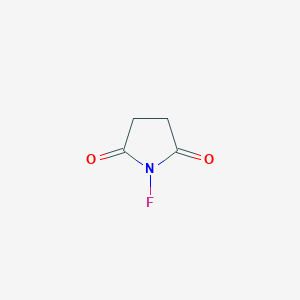
![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)
![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
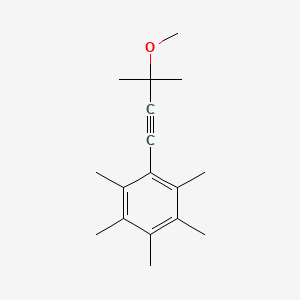
![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
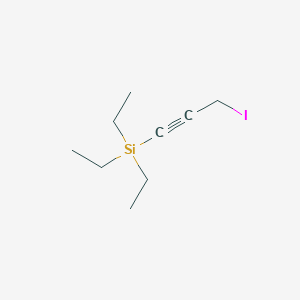
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
